2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide
Description
This compound features a 2,2-dimethyltetrahydrofuran-5-one core linked via a carboxamide group to a 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole moiety. Structural characterization techniques such as NMR and IR (as seen in analogs like B8 in ) would highlight key functional groups, including the carbonyl (C=O) at 5-oxo and the thiazole’s aromatic system .
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)9(8-12(18)20-15)13(19)17-14-16-10-6-4-3-5-7-11(10)21-14/h9H,3-8H2,1-2H3,(H,16,17,19) |
InChI Key |
GBIOHWULGLWZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC3=C(S2)CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide typically involves multicomponent reactions (MCRs), which are advantageous for creating complex molecular structures efficiently. One common approach is the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multicomponent reaction process. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient (API) with specific biological activities.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Tetrahydroquinoline-Based Analogs
Example: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide (B8)
- Core Structure: Tetrahydroquinoline (fused bicyclic system) vs. tetrahydrofuran (monocyclic) in the target compound.
- Substituents :
- B8: 3,4-Dimethoxyphenyl and 5-methylthiazole groups.
- Target: Cycloheptathiazole and 2,2-dimethyltetrahydrofuran.
- Biological Activity: B8 demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the micromolar range.
Pharmacopeial Thiazole/Thiadiazole Derivatives
Examples :
- (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Structural Differences: Bicyclic β-lactam cores (cephalosporin analogs) vs. the target’s monocyclic tetrahydrofuran.
- Functional Implications :
Agrochemical Thiazole/Tetrahydrofuran Derivatives
Example : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) .
Physicochemical and Spectral Comparison
Biological Activity
2,2-Dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide is a complex organic compound with potential biological activity attributed to its unique structural features. This compound incorporates a tetrahydrofuran moiety and a thiazole derivative, which may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that can contribute to its reactivity and biological effects. The structure includes:
- Dimethyl group : Influences lipophilicity.
- Oxo group : Potentially involved in redox reactions.
- Carboxamide group : May facilitate hydrogen bonding with biological targets.
Research indicates that compounds similar to 2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide exhibit various biological activities including:
- Anticancer Properties : Similar heterocyclic compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing thiazole rings have been documented to disrupt cancer cell migration and invasion pathways .
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds highlights the unique potential of 2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Hydroxycoumarin | Coumarin structure | Anticoagulant |
| Tetrahydroquinoline | Cyclic structure | Antidepressant |
This table illustrates how the presence of specific functional groups contributes to distinct biological activities.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with similar thiazole structures significantly inhibited the proliferation of A549 lung cancer cells with IC50 values in the low micromolar range (e.g., 9 μM) . The proposed mechanism involved the activation of apoptosis pathways and disruption of cellular adhesion properties.
- Inhibition of Cell Migration : Another research effort indicated that certain derivatives could inhibit cell migration in metastatic cancer models by interfering with focal adhesion kinase (FAK) signaling pathways. This suggests a potential therapeutic application in preventing cancer metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
